![molecular formula C13H23NO2S B2379064 (2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol CAS No. 2137095-83-9](/img/structure/B2379064.png)
(2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol
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Overview
Description
This compound is an organic molecule with a thiophene ring, which is a five-membered ring containing four carbon atoms and a sulfur atom. The molecule also contains several functional groups including a methyl group, an amino group, and an alkoxy group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the thiophene ring, with the various functional groups attached at different positions. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the structure of the molecule and the functional groups it contains .Scientific Research Applications
Synthesis and Spectroscopic Properties
A study by Baran, Kaya, and Turkyilmaz (2012) discusses the synthesis and characterization of ligands including (2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol, focusing on their spectroscopic and thermal properties. This research is significant for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Baran, Kaya, & Turkyilmaz, 2012).
Photopolymerization Applications
Guillaneuf et al. (2010) explored the use of a related compound in photopolymerization, which is a process relevant in materials science for creating polymers using light. This study sheds light on the potential applications of similar compounds in the field of polymer chemistry (Guillaneuf et al., 2010).
Antifungal and Antimalarial Activity
Tian et al. (2021) and D’hooghe et al. (2011) have explored the synthesis and biological activity of amino acid derivatives related to (2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol. These studies investigate their potential as novel lead compounds in the development of antifungal and antimalarial drugs, highlighting the compound's relevance in pharmacology and medicinal chemistry (Tian et al., 2021), (D’hooghe et al., 2011).
DNA Binding and Corrosion Inhibition
Carreon et al. (2014) discussed the synthesis of a water-soluble cationic polythiophene derivative, structurally related to (2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol, for DNA binding and potential use in gene therapy. Vikneshvaran and Velmathi (2017) investigated Schiff bases derived from L-Tryptophan related to this compound for inhibiting stainless steel corrosion. These studies open avenues in biochemistry and materials science (Carreon et al., 2014), (Vikneshvaran & Velmathi, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-1-[methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2S/c1-10(2)16-9-12(15)7-14(4)8-13-11(3)5-6-17-13/h5-6,10,12,15H,7-9H2,1-4H3/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUHPLXPKNHFSD-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C)CC(COC(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)CN(C)C[C@@H](COC(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol |
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